N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide
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Overview
Description
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group and an azaspiroheptane moiety. It is primarily used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification methods such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: A structurally related compound with similar spirocyclic features.
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-cyclopropyl-5-azaspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c13-9(12-7-1-2-7)8-5-10(8)3-4-11-6-10/h7-8,11H,1-6H2,(H,12,13) |
InChI Key |
NBCDOSAGMINNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CC23CCNC3 |
Origin of Product |
United States |
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